molecular formula C11H12N2 B2790773 4-(1H-pyrrol-1-ylmethyl)aniline CAS No. 107484-33-3

4-(1H-pyrrol-1-ylmethyl)aniline

Cat. No. B2790773
CAS RN: 107484-33-3
M. Wt: 172.231
InChI Key: ILMNNLNRNDQVLX-UHFFFAOYSA-N
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Description

“4-(1H-pyrrol-1-ylmethyl)aniline” is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.23 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 172.23 . The InChI code for this compound is 1S/C11H12N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9,12H2 .

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-ylmethyl)aniline in cancer cells involves the inhibition of cell proliferation and induction of apoptosis, which is mediated by the activation of the caspase cascade and the downregulation of anti-apoptotic proteins. In addition, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of cell cycle arrest, and the modulation of cell signaling pathways. Moreover, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and antitumor activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1H-pyrrol-1-ylmethyl)aniline is its high potency and selectivity towards cancer cells, which makes it a potential candidate for the development of novel anticancer drugs. However, the use of this compound in lab experiments may be limited by its toxicity and potential side effects, which require careful consideration and optimization of the experimental conditions.

Future Directions

There are several future directions for the research on 4-(1H-pyrrol-1-ylmethyl)aniline, including the development of novel drug delivery systems that can enhance its bioavailability and target specificity. Moreover, the elucidation of the molecular mechanisms underlying its antitumor and anti-inflammatory activities may pave the way for the discovery of new therapeutic targets and the development of more effective treatments for cancer and chronic inflammation. Additionally, the investigation of the potential applications of this compound in materials science and nanotechnology may lead to the development of new materials with unique properties and functionalities.

Synthesis Methods

The synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline can be achieved through various methods, including the reaction of 4-bromo-N-(pyrrol-1-ylmethyl)aniline with potassium tert-butoxide in dimethyl sulfoxide (DMSO) or the reaction of 4-nitro-N-(pyrrol-1-ylmethyl)aniline with iron powder in ethanol. Both methods result in the formation of this compound with high yield and purity.

Scientific Research Applications

4-(1H-pyrrol-1-ylmethyl)aniline has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

Safety and Hazards

The safety data sheet for “4-(1H-pyrrol-1-ylmethyl)aniline” indicates that it is a combustible liquid and may cause an allergic skin reaction, serious eye damage, drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(pyrrol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMNNLNRNDQVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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